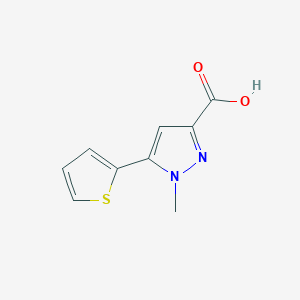

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 869901-15-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 208.24 g/mol. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology.

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the thiophene moiety enhances its lipophilicity and may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O2S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 869901-15-5 |

| IUPAC Name | 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole structure often exhibit anti-inflammatory properties. A study demonstrated that derivatives of pyrazole showed significant inhibition of inflammation in various models, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

The pyrazole scaffold has been linked to antimicrobial properties. Compounds derived from pyrazoles have shown effectiveness against a variety of bacterial strains, including E. coli and Staphylococcus aureus. The structural modifications in such compounds can enhance their activity against specific pathogens .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The presence of the thiophene group may enhance the interaction with biological targets involved in cancer progression. Some pyrazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, indicating that this compound could be investigated further for anticancer applications .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A derivative similar to this compound was tested for its anti-inflammatory effects using carrageenan-induced edema models, showing comparable results to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that certain pyrazole compounds exhibited significant antimicrobial activity, suggesting that modifications to the structure can enhance efficacy .

- Anticancer Research : A recent study utilized molecular docking techniques to assess the binding affinity of pyrazole derivatives to cancer-related targets, revealing promising results for future drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic effects. Its structure allows it to act as a scaffold for the development of novel pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring enhance its potency as an anticancer agent, with IC50 values significantly lower than those of conventional chemotherapeutics .

Agrochemical Applications

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A recent investigation evaluated the herbicidal efficacy of this compound against common weeds. Results indicated that it effectively inhibited the growth of target species at low concentrations, suggesting its potential as an eco-friendly herbicide .

Material Science

Due to its unique chemical structure, this compound is being explored for use in organic electronics and materials science.

Case Study: Organic Photovoltaics

The integration of pyrazole-based compounds into organic photovoltaic devices has been studied. The compound's ability to form stable thin films contributes to improved charge transport properties, enhancing device efficiency .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Anticancer | Higher cytotoxicity against specific cancer types |

| 5-(Thiophen-2-yl)-1H-pyrazole | Pesticide | Effective against a broader range of pests |

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | Organic Electronics | Improved conductivity and stability in devices |

This table illustrates the diverse functionalities that different pyrazole derivatives can exhibit, highlighting the unique position of this compound.

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines to form pyrazole-amide derivatives. This reaction is catalyzed under acidic or coupling conditions:

Reagents/Conditions

-

Catalysts: TiCl₄, DMAP, or p-TsOH

-

Solvents: Pyridine, DMF, or ethanol

-

Temperature: 100–120°C (reflux)

Example Reaction

Reaction with 3-methyl-1-phenyl-pyrazol-5-amine yields N-(3-methyl-1-phenyl-pyrazol-5-yl)-thiophene-2-carboxamide derivatives (68–81% yield) .

| Amine Used | Catalyst | Yield (%) | Source |

|---|---|---|---|

| 3-methyl-1-phenyl-pyrazol-5-amine | TiCl₄ | 68 | |

| 5-methyl-1H-pyrazol-3-amine | DMAP | 81 | |

| Phenylhydrazine | p-TsOH | 70 |

Esterification

The acid reacts with alcohols to form ester derivatives, often via acid-catalyzed Fischer esterification:

Reagents/Conditions

-

Catalysts: H₂SO₄ or HCl

-

Solvents: Methanol, ethanol

-

Temperature: Reflux

Product Example

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is synthesized with >90% purity under optimized flow chemistry conditions.

Hydrazide Formation

Reaction with hydrazine or its derivatives produces hydrazides, intermediates for further heterocyclic synthesis:

Reagents/Conditions

-

Hydrazine Source: Hydrazine hydrate

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (1.5–2 hours)

Application

Hydrazides serve as precursors for pyrazolo-phthalazine hybrids, which exhibit α-glucosidase inhibition (IC₅₀ = 13.66 µM) .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 1-methyl-5-(thiophen-2-yl)-1H-pyrazole:

Conditions

-

Catalysts: Cu or Pd complexes

-

Temperature: 150–200°C

This reaction is critical for generating simpler pyrazole scaffolds in drug discovery .

Ring Functionalization

The pyrazole and thiophene rings undergo electrophilic substitution:

Halogenation

Reagents: Br₂, Cl₂, or NBS

Position: Thiophene ring (C-4 or C-5) .

Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the thiophene ring (66–81% yield) .

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 81 |

Salt Formation

Neutralization with bases produces carboxylate salts, enhancing solubility:

Reagents: NaOH, KOH, or NH₄OH

Applications: Ionic liquids or buffer-compatible formulations .

Bioconjugation

The carboxylic acid is conjugated to biomolecules (e.g., peptides) via EDC/NHS chemistry for pharmacological studies .

Propiedades

IUPAC Name |

1-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCWVEMABYSGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428778 | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-15-5 | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.